4-Methylimidazole

Overview

Description

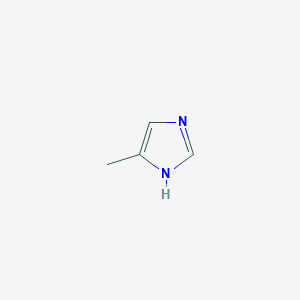

4-Methylimidazole (4-MI; CAS No. 822-36-6) is a heterocyclic organic compound with the molecular formula C₄H₆N₂. It features a five-membered imidazole ring substituted with a methyl group at the 4-position. This compound is primarily recognized as a by-product of the Maillard reaction, particularly during the production of caramel color (Class III and IV) when ammonia or ammonium sulfite is used . Industrially, 4-MI serves as a precursor in pharmaceuticals, agrochemicals, and rubber manufacturing . Its high polarity and basicity complicate extraction and purification, posing challenges for analytical detection in food matrices .

These findings have spurred extensive research into its toxicity, formation pathways, and mitigation strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylimidazole can be synthesized using the Debus-Radziszewski imidazole synthesis. This method involves the reaction of methylglyoxal with ammonia and formaldehyde . Another synthetic route includes the reaction of hydroxyacetone with formamide in the presence of ammonia .

Industrial Production Methods: Industrial production of this compound often involves the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methylimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

Substitution: It can participate in substitution reactions where the methyl group or hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various substituted imidazoles .

Scientific Research Applications

Industrial Uses

4-Methylimidazole serves as an important intermediate in the synthesis of several chemical products. Its applications include:

- Pharmaceuticals : Used in the development of various drugs, particularly those targeting cardiovascular and neurological conditions.

- Dyes and Pigments : Employed in the manufacture of colorants for textiles and food products.

- Photographic Chemicals : Integral to the production of photochemical materials.

- Agricultural Chemicals : Utilized in pesticides and herbicides.

- Rubber Production : Acts as a curing agent in rubber manufacturing processes .

Food Industry

This compound is notably present in certain types of caramel coloring, which is commonly added to soft drinks and other food products. The compound can form during the heating process used to produce caramel color, raising concerns about its safety due to potential exposure through consumption .

Toxicological Studies

Research has demonstrated that this compound exhibits significant toxicity and carcinogenicity. Key findings from studies include:

- Carcinogenic Effects : Long-term studies on rodents have shown that exposure to high doses of 4MI can lead to the development of alveolar/bronchiolar adenomas and carcinomas, particularly in mice .

- Mechanisms of Action : The compound has been linked to hyperinsulinemia and altered glucose metabolism, suggesting a role in metabolic disorders through pancreatic beta-cell hyperplasia .

- Safety Concerns : Due to its carcinogenic potential, regulatory agencies have scrutinized its levels in food products, leading to legal actions against manufacturers for exceeding acceptable limits .

Case Study 1: Carcinogenicity in Rodents

A comprehensive two-year study involving F344/N rats and B6C3F1 mice revealed that chronic exposure to varying concentrations of 4MI resulted in significant tumor development. The study indicated:

- Increased incidence of mononuclear cell leukemia in female rats at higher doses.

- Development of lung tumors (adenoma and carcinoma) in both male and female mice exposed to 1,250 ppm or higher .

Case Study 2: Metabolic Effects

Another study highlighted the metabolic implications of chronic 4-MI exposure:

- Mice exhibited hypoglycemia and increased glucose clearance rates after treatment with 4MI.

- Histological analysis showed no signs of inflammation or cell death in pancreatic tissues, but significant beta-cell hyperplasia was noted, indicating altered insulin dynamics .

Summary Table of Applications and Effects

| Application Area | Specific Uses | Health Impacts |

|---|---|---|

| Pharmaceuticals | Drug synthesis | Potential carcinogenesis |

| Food Industry | Caramel colorant | Risk of exposure through consumption |

| Dyes and Pigments | Textile and food coloring | Toxicological concerns |

| Agricultural Chemicals | Pesticides | Environmental impact |

| Rubber Production | Curing agent | Occupational exposure risks |

Mechanism of Action

The mechanism of action of 4-Methylimidazole involves its interaction with various molecular targets. It can inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This interaction can disrupt normal enzymatic activity and lead to various biological effects .

Comparison with Similar Compounds

Structural Isomers and Analogues

2-Methylimidazole (2-MI; CAS No. 693-98-1)

- Structure : Methyl group at the 2-position of the imidazole ring.

- Synthesis : Produced via condensation of glyoxal and methylamine, differing from 4-MI’s synthesis from glucose and methylglyoxal .

- Toxicity: NTP studies show thyroid gland enlargement and follicular cell hyperplasia in rats at 3,300–10,000 ppm doses.

- Applications : Used in epoxy curing agents and antifungal agents, with less regulatory scrutiny compared to 4-MI .

1-Methylimidazole (1-MI; CAS No. 616-47-7)

- Structure : Methyl group at the 1-position, making it a saturated analogue.

- Reactivity : Exhibits stronger nucleophilicity than 4-MI due to the absence of tautomerism, enhancing its utility in catalysis (e.g., palladium-catalyzed C–N bond formation) .

- Toxicity: Limited data, but acute exposure studies suggest lower toxicity compared to 4-MI .

5-Methylimidazole (5-MI)

- Structure : Tautomer of 4-MI, sharing identical molecular composition but with the methyl group at the 5-position.

- Detection : Often co-occurs with 4-MI in caramel colors, necessitating advanced chromatographic separation (e.g., HPLC-MS) due to structural similarity .

Toxicity Profiles

Table 1: Comparative Toxicity of Methylimidazoles

Mechanistic Differences

- 4-MI: Inhibits cytochrome P4502E1 (Ki ≈ 0.4 µM), interfering with xenobiotic metabolism and potentiating carcinogen activation .

- 2-MI : Less potent P4502E1 inhibition (Ki ≈ 8,400 µM), linked to thyroid dysfunction via disrupted iodide uptake .

Regulatory Status

- 4-MI: Subject to strict limits in food (e.g., EU: ≤250 ppm in caramel color; CA: No Significant Risk Level = 29 µg/day) .

Research Findings and Data Tables

Analytical Detection Methods

Table 3: Detection Techniques for Methylimidazoles

| Compound | Preferred Method | Detection Limit | Matrices Analyzed |

|---|---|---|---|

| 4-MI | HPLC-MS | 0.1 ppb | Beverages, soy sauce |

| 2-MI | Capillary Electrophoresis | 5 ppb | Caramel colors |

| 1-MI | GC-MS | 10 ppb | Industrial catalysts |

Biological Activity

4-Methylimidazole (4-MI) is an organic compound that has garnered attention due to its presence in various food products and its potential biological effects, particularly its carcinogenic properties. This article explores the biological activity of 4-MI, focusing on its cytotoxic effects, mechanisms of action, and implications for health based on diverse research findings.

Overview of this compound

4-MI is a derivative of imidazole, a five-membered aromatic ring compound containing two nitrogen atoms. It is commonly used in the production of certain food colorings and has been identified as a contaminant in caramel coloring. Its chemical structure is represented as follows:

Carcinogenicity and Toxicity

Research indicates that 4-MI exhibits significant carcinogenic potential. The National Toxicology Program (NTP) has reported that exposure to 4-MI can lead to various forms of cancer, particularly lung adenomas and carcinomas in rodent models. A summary of key findings from toxicology studies is presented in Table 1.

These studies highlight the dose-dependent relationship between 4-MI exposure and the development of cancerous lesions.

Cytotoxic Effects on Stem Cells

- Cell Viability : MTT assay showed no significant difference in BMSC viability at lower concentrations (≤100 μg/ml) over 24-96 hours. However, significant loss was noted at higher concentrations .

- Apoptosis : Flow cytometry indicated minimal changes in apoptosis rates among treated BMSCs compared to controls .

- Gene Expression : Real-time PCR analysis revealed no significant alterations in the expression of hematopoiesis-related genes at lower concentrations .

Impact on Metabolic Processes

Chronic exposure to 4-MI has also been linked to metabolic disturbances. In animal studies, it was shown to induce hyperinsulinemia and disrupt glucose homeostasis. The findings indicate:

- Hypoglycemia : Significant decreases in blood glucose levels were observed in mice exposed to high doses of 4-MI, with nearly half reaching severe hypoglycemic conditions .

- Glucose Clearance : Enhanced glucose clearance rates were noted, suggesting potential implications for insulin sensitivity and metabolic regulation .

Case Studies

Several case studies have documented the effects of 4-MI exposure in different contexts:

- Food Contamination : A systematic review highlighted the presence of 4-MI in various food products, raising concerns about dietary exposure and long-term health risks .

- Occupational Exposure : Workers involved in the production of caramel coloring have shown increased incidences of respiratory issues linked to inhalation exposure to 4-MI vapors.

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to detect 4-methylimidazole in complex matrices like food products?

- Methodological Answer : Gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS) are widely employed for quantifying 4-MeI in food matrices due to their sensitivity and specificity . Capillary electrophoresis (CE) offers a rapid alternative with minimal organic solvent use, achieving detection limits of 0.16 mg/L for 4-MeI . For extraction, cold-induced liquid–liquid extraction (CI-LLE) or gas flow headspace microextraction improves recovery rates in beverages and caramel colors .

Q. How is this compound synthesized, and what are the key precursors?

- Methodological Answer : 4-MeI is synthesized via cyclocondensation of methylglyoxal with ammonia or ammonium salts (e.g., ammonium carbonate). Glucose can also serve as a precursor under controlled thermal decomposition, forming methylglyoxal as an intermediate . Reaction optimization studies suggest that catalyst concentration (e.g., NH₄⁺) and heating temperature significantly influence yield and purity .

Q. What are the established toxicological effects of this compound in mammalian models?

- Methodological Answer : Chronic exposure studies in F344/N rats and B6C3F1 mice indicate dose-dependent carcinogenicity, particularly in lung and liver tissues. The National Toxicology Program (NTP) reported increased neoplasms at concentrations ≥1,250 ppm in feed over 2 years . Acute toxicity assays in zebrafish larvae demonstrate a mortality rate of 71.87% at 96 hpf, significantly higher than 2-MeI (45.73%) .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) models resolve discrepancies in 4-MeI toxicity data across species?

- Methodological Answer : PBPK models integrate species-specific parameters (e.g., metabolic rates, tissue partitioning) to predict blood concentrations during long-term exposure. For instance, a one-compartment model with first-order absorption/elimination accurately simulated plasma 4-MeI levels in rats and mice, reconciling short-term toxicokinetic data with chronic bioassay results . Model validation against experimental data (e.g., Figure K12–K15) highlights interspecies differences in bioavailability and metabolic clearance .

Q. What experimental strategies address contradictions in 4-MeI’s mutagenicity and carcinogenicity mechanisms?

- Methodological Answer : While 4-MeI lacks direct mutagenicity in Ames tests , its carcinogenicity may arise from reactive metabolite formation (e.g., hydroxylamine derivatives) or epigenetic modulation. Advanced assays, such as in silico docking studies (e.g., compound 9c binding to α-glucosidase) , and transcriptomic profiling of exposed tissues can elucidate non-genotoxic pathways . Dose-response modeling using benchmark dose (BMD) software further refines risk thresholds .

Q. How can synthesis protocols for 4-MeI be optimized to minimize byproduct formation?

- Methodological Answer : High-pressure reaction technology reduces 4-MeI generation in caramel color production by controlling glucose and ammonium carbonate interactions. Orthogonal array design identifies optimal parameters (e.g., 120°C, 30 min, 0.5% NH₄⁺ catalyst), achieving a 63% reduction in 4-MeI while maintaining color intensity . Alternative routes, such as cyclization of thiourea derivatives or acylative ring closure, minimize hazardous intermediates .

Q. What methodological challenges arise when detecting 4-MeI in thermally processed foods?

- Methodological Answer : Maillard reaction byproducts in caramel colors interfere with 4-MeI quantification. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves selectivity . For beverages, derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole enhances detection sensitivity by GC-MS, achieving a limit of quantitation (LOQ) of 0.1 µg/kg .

Properties

IUPAC Name |

5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSZMDLNRCVEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Record name | 4-methylimidazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-methylimidazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025617 | |

| Record name | 4-Methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Light yellow solid; [NTP] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11181 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

263 °C | |

| Record name | 4-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

157 °C (315 °F) (closed cup) | |

| Record name | 4-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol | |

| Record name | 4-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0416 g/cu cm at 14 °C | |

| Record name | 4-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 4-Methylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11181 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals | |

CAS No. |

822-36-6 | |

| Record name | 4-Methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylimidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q64GF9FV4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

56 °C | |

| Record name | 4-Methylimidazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.